![molecular formula C26H27FN2O3 B2823255 4-{3-[4-(4-Fluorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone CAS No. 868212-95-7](/img/structure/B2823255.png)
4-{3-[4-(4-Fluorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone
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Overview
Description
4-{3-[4-(4-Fluorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone, also known as FPPP, is a chemical compound that belongs to the phenylpiperazine class of drugs. FPPP has been widely used in scientific research for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
4-{3-[4-(4-Fluorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone acts as a selective serotonin and dopamine reuptake inhibitor, which means that it blocks the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is believed to be responsible for the therapeutic effects of 4-{3-[4-(4-Fluorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
4-{3-[4-(4-Fluorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of serotonin and dopamine in the brain, which are known to play a key role in the regulation of mood and behavior. 4-{3-[4-(4-Fluorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone has also been shown to increase the levels of norepinephrine, which is involved in the regulation of attention and arousal.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-{3-[4-(4-Fluorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone in lab experiments is its high potency and selectivity for serotonin and dopamine receptors. This makes it a useful tool for studying the role of these neurotransmitters in various neurological and psychiatric disorders. However, one of the limitations of using 4-{3-[4-(4-Fluorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone is its potential for abuse and addiction, which may limit its use in certain research settings.
Future Directions
There are several future directions for the research and development of 4-{3-[4-(4-Fluorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone. One direction is to further investigate its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another direction is to develop more selective and potent analogs of 4-{3-[4-(4-Fluorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone that may have improved therapeutic efficacy and reduced potential for abuse and addiction. Additionally, further research is needed to better understand the mechanism of action of 4-{3-[4-(4-Fluorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone and its effects on neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of 4-{3-[4-(4-Fluorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone involves the reaction of 4-fluorophenylpiperazine with 4-chloro-3-hydroxyphenyl phenyl ketone in the presence of a base catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
4-{3-[4-(4-Fluorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. 4-{3-[4-(4-Fluorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone has been shown to have a high affinity for serotonin and dopamine receptors, which are known to play a key role in the regulation of mood and behavior.
properties
IUPAC Name |
[4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN2O3/c27-22-8-10-23(11-9-22)29-16-14-28(15-17-29)18-24(30)19-32-25-12-6-21(7-13-25)26(31)20-4-2-1-3-5-20/h1-13,24,30H,14-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVKXFPWQGYNJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[4-(4-Fluorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone |
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